1-(4-Methoxy-2-nitrophenyl)ethanone
Overview
Description
Scientific Research Applications
Phase Equilibrium Studies
1-(4-Methoxy-2-nitrophenyl)ethanone, and its related compounds, have been studied in the context of solid-liquid phase equilibrium. For example, the ternary phase equilibrium involving 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various solvents has been determined. This research is significant for understanding the solubility and separation processes of such compounds (Li et al., 2019).
Charge Density Analysis
Charge density analysis is another area where derivatives of 1-(4-Methoxy-2-nitrophenyl)ethanone have been explored. For instance, 1-(2-hydroxy-5-nitrophenyl)ethanone has been studied using high-resolution X-ray and neutron diffraction data. This kind of analysis helps in understanding the intra- and intermolecular bonding features of these compounds (Hibbs, Overgaard, & Piltz, 2003).
Crystal Structure and Packing
The crystal structure and packing of compounds related to 1-(4-Methoxy-2-nitrophenyl)ethanone, such as C16H13NO4, are of interest in scientific research. These studies can provide insights into the molecular arrangements and potential applications in materials science (Guo, Liu, Yang, & Jian, 2009).
Biochemical Property Assessment
In the field of biochemistry, derivatives of 1-(4-Methoxy-2-nitrophenyl)ethanone, such as 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), have been computationally assessed for their important biochemical properties. This includes evaluating their potential as drug candidates and understanding their reactivity towards specific receptors (Onawole et al., 2017).
properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPKQYZGKNCNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505479 | |
Record name | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-nitrophenyl)ethanone | |
CAS RN |
67323-06-2 | |
Record name | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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